molecular formula C14H21NO B8346733 (S)-N-(8-methoxytetralin-2-yl)-N-propylamine

(S)-N-(8-methoxytetralin-2-yl)-N-propylamine

Cat. No.: B8346733
M. Wt: 219.32 g/mol
InChI Key: MLSPZCYBIFMZQH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(8-methoxytetralin-2-yl)-N-propylamine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(2S)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1

InChI Key

MLSPZCYBIFMZQH-LBPRGKRZSA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C(=CC=C2)OC

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alternatively, to a solution of 160 mg (0.72 mmol) racemic N-(8-methoxytetralin-2-yl)-N-propylamine (A2-1: R═OMe) (as the free base) in 1.0 mL EtOH were added a solution of 270 mg (0.72 mmol) of (L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate in 2.0 mL EtOH and stirred for 10 min at room temperature to get a fine white precipitate, which was filtered, washed with cold ethanol and suspended in 10% (v/v) aqueous KOH. After the extraction of the aqueous layer with methylenchloride for four times the organic layers were dried over Na2SO4, the solvent was evaporated in vacuo to get (R)—N-(8-methoxytetralin-2-yl)-N-propylamine ((R)-A2-1: R═OMe).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
(L)-(−)-O,O—(R,R)-dibenzoyltartaric acid monohydrate
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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